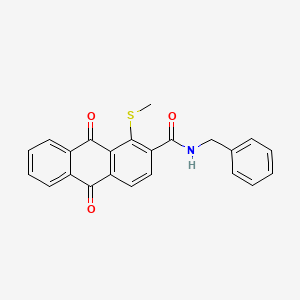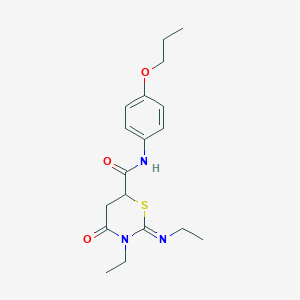![molecular formula C22H16BrN3O3S B15007617 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15007617.png)
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 8-position. This compound also includes a phenylbenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromine atom at the 5-position. This can be achieved using iron (III) catalysis in water under mild conditions . The next step involves the introduction of the sulfonamide group at the 8-position of the quinoline ring. This can be done through a sulfonation reaction using sulfonyl chloride reagents. Finally, the phenylbenzamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The nitro group in the sulfonamide can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used as nucleophiles for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. The compound binds to the enzyme’s active site, preventing it from functioning properly and thereby inhibiting cancer cell proliferation. Additionally, the sulfonamide group can interact with various proteins, affecting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromoquinoline: Lacks the sulfonamide and phenylbenzamide moieties, making it less complex and potentially less effective in certain applications.
N-phenylbenzamide: Lacks the quinoline ring and bromine atom, which are crucial for the compound’s unique properties.
Quinoline-8-sulfonamide: Lacks the bromine atom and phenylbenzamide moiety, which may affect its biological activity.
Uniqueness
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide is unique due to its combination of a brominated quinoline ring, a sulfonamide group, and a phenylbenzamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research in multiple fields.
Propiedades
Fórmula molecular |
C22H16BrN3O3S |
|---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H16BrN3O3S/c23-19-11-12-20(21-18(19)10-5-13-24-21)26-30(28,29)17-9-4-6-15(14-17)22(27)25-16-7-2-1-3-8-16/h1-14,26H,(H,25,27) |
Clave InChI |
AETYBJPAOHNMSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007561.png)
![N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine](/img/structure/B15007575.png)
![[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol](/img/structure/B15007576.png)

![(2Z)-N-(2-methylphenyl)-2-{1-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}hydrazinecarbothioamide](/img/structure/B15007584.png)
![N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15007591.png)
![4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B15007593.png)
![N-(5-bromoquinolin-8-yl)-2-{[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15007601.png)
![2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B15007604.png)
![N,4,4,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15007608.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007614.png)
![2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide](/img/structure/B15007628.png)
